Cas no 84680-95-5 (1,1'-Bis(di-tert-butylphosphino)ferrocene)

1,1'-Bis(di-tert-butylphosphino)ferrocene structure
84680-95-5 structure
Product Name:1,1'-Bis(di-tert-butylphosphino)ferrocene
CAS No:84680-95-5
MF:C26H44FeP2
MW:474.420090675354
MDL:MFCD01630818
CID:60750
PubChem ID:87558722
Update Time:2025-11-01

1,1'-Bis(di-tert-butylphosphino)ferrocene Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Bis(di-tert-butylphosphino)ferrocene
    • 1,1-Bis(di-t-butylphosphino)ferrocene
    • 1,1'-Bis(di-t-butylphosphino)ferrocene,DtBPF
    • 1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene
    • Bis[(di-tert-butylphosphino)cyclopentadienyl]iron
    • dtbpf
    • 84680-95-5
    • AKOS016004556
    • 1,1-Bis(di-tert-butylphosphino)ferrocene
    • BCP21877
    • J-503722
    • B2711
    • 1,1'-Bis(di-t-butylphosphino)ferrocene,min.98%
    • 1,1'-BIS(DI-T-BUTYLPHOSPHINO)FERROCENE
    • 1,1'-Bis(di-tert-butylphosphino)ferrocene,min. 98%
    • 1,1'-Bis(di-tert-butylphosphino)ferrocene ,98%
    • 1,1'-Bis(di-tert-butylphosphin
    • 98% DtBPF
    • MDL: MFCD01630818
    • Inchi: 1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;
    • InChI Key: FPLSJBJGQLJLSV-UHFFFAOYSA-N
    • SMILES: P(C(C)(C)C)(C(C)(C)C)[C]1[CH][CH][CH][CH]1.P(C(C)(C)C)(C(C)(C)C)[C]1[CH][CH][CH][CH]1.[Fe] |^1:9,10,11,12,13,23,24,25,26,27|

Computed Properties

  • Exact Mass: 474.22700
  • Monoisotopic Mass: 474.226761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 387
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: Orange crystal powder
  • Melting Point: 73-75 °C
  • Refractive Index: Melting point
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 27.18000
  • LogP: 8.28090
  • Solubility: Insoluble in water

1,1'-Bis(di-tert-butylphosphino)ferrocene Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Inert atmosphere,Room Temperature
  • TSCA:No

1,1'-Bis(di-tert-butylphosphino)ferrocene Customs Data

  • HS CODE:29319090

1,1'-Bis(di-tert-butylphosphino)ferrocene Pricemore >>

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1,1'-Bis(di-tert-butylphosphino)ferrocene Production Method

1,1'-Bis(di-tert-butylphosphino)ferrocene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:84680-95-5)1,1'-Bis(di-tert-butylphosphino)ferrocene
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Amadis Chemical Company Limited
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(CAS:84680-95-5)1,1'-Bis(di-tert-butylphosphino)ferrocene
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:84680-95-5)1,1'-双(二-叔丁基膦基)二茂铁
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Purity:99%
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Additional information on 1,1'-Bis(di-tert-butylphosphino)ferrocene

Introduction to 1,1'-Bis(di-tert-butylphosphino)ferrocene (CAS No. 84680-95-5) and Its Emerging Applications in Chemical Biology

1,1'-Bis(di-tert-butylphosphino)ferrocene, identified by the Chemical Abstracts Service Number (CAS No.) 84680-95-5, is a notable organometallic compound that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This organophosphorus derivative of ferrocene features two di-tert-butylphosphino groups attached to the cyclopentadienyl rings, which endow it with distinct steric and electronic characteristics. The compound's ability to participate in coordination chemistry, redox reactions, and catalytic processes makes it a valuable tool in synthetic chemistry and pharmaceutical research.

The structural framework of 1,1'-Bis(di-tert-butylphosphino)ferrocene consists of a central iron(II) atom sandwiched between two cyclopentadienyl rings, each functionalized with phosphino ligands. The di-tert-butylphosphino groups introduce steric bulk, which can influence the compound's reactivity and binding affinity in various biological systems. This steric effect is particularly useful in designing molecules that interact selectively with biological targets, such as enzymes or nucleic acids.

In recent years, 1,1'-Bis(di-tert-butylphosphino)ferrocene has been explored for its potential applications in medicinal chemistry. Its redox-active nature allows it to act as a mediator in electron transfer reactions, which is relevant for understanding biological processes such as cellular respiration and signal transduction. Additionally, the compound's phosphino groups can serve as anchors for further functionalization, enabling the design of more complex molecular architectures with tailored biological activities.

One of the most exciting areas of research involving 1,1'-Bis(di-tert-butylphosphino)ferrocene is its use as a catalyst or co-catalyst in organic transformations. The compound's ability to stabilize reactive intermediates and facilitate bond formation has been leveraged in the synthesis of pharmacologically relevant molecules. For instance, studies have demonstrated its utility in cross-coupling reactions, which are fundamental to constructing complex organic molecules. These reactions are particularly important in drug discovery, where efficient and selective synthetic routes are essential.

Recent advancements in the field have highlighted the role of 1,1'-Bis(di-tert-butylphosphino)ferrocene in developing novel therapeutic agents. Researchers have utilized its unique properties to design molecules that exhibit antimicrobial and anti-inflammatory activities. The compound's ability to interact with biological targets at the molecular level has opened up new avenues for drug development. For example, derivatives of 1,1'-Bis(di-tert-butylphosphino)ferrocene have been investigated for their potential to modulate enzyme activity by acting as inhibitors or activators.

The synthesis of 1,1'-Bis(di-tert-butylphosphino)ferrocene is another area of active interest. While the compound can be prepared through traditional organometallic methods, researchers are continually seeking more efficient and scalable synthetic routes. Advances in synthetic methodologies have enabled the production of high-purity samples of 1,1'-Bis(di-tert-butylphosphino)ferrocene, which is crucial for both fundamental research and applied applications.

The spectroscopic and analytical characterization of 1,1'-Bis(di-tert-butylphosphino)ferrocene has also seen significant progress. Techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and electron paramagnetic resonance (EPR) have provided detailed insights into its structure and electronic properties. These studies not only enhance our understanding of the compound itself but also contribute to the broader field of organometallic chemistry.

In conclusion, 1,1'-Bis(di-tert-butylphosphino)ferrocene (CAS No. 84680-95-5) represents a fascinating molecule with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and redox-active nature make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new aspects of this compound's properties and potential uses, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:84680-95-5)1,1'-Bis(di-tert-butylphosphino)ferrocene
sfd8333
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:84680-95-5)1,1'-Bis(di-tert-butylphosphino)ferrocene
A855241
Purity:99%
Quantity:100g
Price ($):240.0
Email